molecular formula C6H6N2O3 B13250272 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

Cat. No.: B13250272
M. Wt: 154.12 g/mol
InChI Key: FVZNDMILWBKFCS-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 It is known for its unique structure, which includes a pyrazine ring with a carboxylic acid group and a methyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as 2,3-diaminopropionic acid derivatives, in the presence of oxidizing agents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated pyrazine derivatives, while reduction can produce hydroxylated or aminated pyrazine compounds.

Scientific Research Applications

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-4,5-dihydropyrazine-2-carboxylic acid: Similar structure but lacks the methyl group.

    4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide: Similar structure with an amide group instead of a carboxylic acid group.

Uniqueness

4-Methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

4-methyl-5-oxopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c1-8-3-4(6(10)11)7-2-5(8)9/h2-3H,1H3,(H,10,11)

InChI Key

FVZNDMILWBKFCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=CC1=O)C(=O)O

Origin of Product

United States

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